(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride
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Description
(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride, also known as AFE, is a chemical compound that has been of great interest to the scientific community due to its potential applications in drug discovery and development. AFE is a chiral molecule that contains both an amino group and a hydroxyl group, which makes it a versatile building block for the synthesis of various pharmaceuticals.
Scientific Research Applications
Enantioselective Synthesis
- (1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride is used in enantioselective synthesis processes. For instance, the resolution of similar compounds like 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol has been achieved through lipase-catalyzed reactions, indicating the potential for enantioselective synthesis of related compounds (Conde et al., 1998).
Structure-Activity Relationships
- The compound plays a role in the study of structure-activity relationships, particularly in adrenergic beta-receptors. Studies on derivatives of amino-phenyl-2-aminoethanol, which is structurally related, reveal insights into beta-receptor activity (Engelhardt, 1984).
Synthesis of Enamides
- It's involved in the synthesis of N-acetyl enamides, a class of organic compounds. For example, the synthesis of N-(1-(4-bromophenyl)vinyl)acetamide, a related compound, demonstrates the compound's potential in complex organic synthesis (Tang et al., 2014).
Beta-Receptor Differentiation
- The compound contributes to differentiating receptors responsive to sympathomimetic activity. Structural modifications of related compounds show how changes affect activity, assisting in categorizing beta-receptor types (Lands et al., 1967).
Electrochemical Conversion
- It is used in electrochemical methods for converting halogenated compounds. The conversion of similar compounds like 4-haloacetophenone to 1-(4-halophenyl)ethanol demonstrates its application in electrochemical synthesis (Ikeda, 1990).
Synthesis of Energetic Materials
- The compound is used in synthesizing energetic materials. The synthesis of related compounds like 4-diazo-2,6-dinitrophenol, where similar halogenated phenyl compounds are intermediates, shows its role in producing energetic materials (Klapötke et al., 2015).
Isoquinoline Synthesis
- It's instrumental in isoquinoline synthesis, indicating its utility in heterocyclic compound synthesis. The production of related compounds like 2-amino-(3-hydroxyphenyl) ethanol shows its application in synthesizing complex heterocyclic structures (Kametani et al., 1970).
properties
IUPAC Name |
(1S)-2-amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-6-3-5(8(12)4-11)1-2-7(6)10;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZTVSBBBJEQQV-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)Br)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CN)O)Br)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2-Amino-1-(3-bromo-4-fluorophenyl)ethanol;hydrochloride |
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